molecular formula C27H29N3O3 B4186187 N-(4-methoxyphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

N-(4-methoxyphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B4186187
M. Wt: 443.5 g/mol
InChI Key: OCVQVJWPSWWSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as MPAA and is a member of the benzamide family of compounds. MPAA has been the focus of numerous studies due to its unique structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
MPAA has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes that are involved in cell growth and division.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPAA in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer growth and development. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.

Future Directions

There are numerous future directions for research on MPAA. One potential direction is the development of new and more efficient synthesis methods for this compound. Another potential direction is the study of the compound's potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in other fields, such as neuroscience and immunology.
Conclusion
In conclusion, N-(4-methoxyphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide is a unique and promising compound that has been extensively studied for its potential use in various scientific applications. Its potent anti-cancer properties make it an ideal compound for studying the mechanisms of cancer growth and development. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.

Scientific Research Applications

MPAA has been extensively studied for its potential use in various scientific applications. One of the most promising applications of MPAA is in the field of cancer research. Studies have shown that MPAA has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-23-13-10-21(11-14-23)29-27(32)24-19-22(12-15-25(24)30-16-6-3-7-17-30)28-26(31)18-20-8-4-2-5-9-20/h2,4-5,8-15,19H,3,6-7,16-18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVQVJWPSWWSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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